5-(乙氧羰基)烟酸

概述

描述

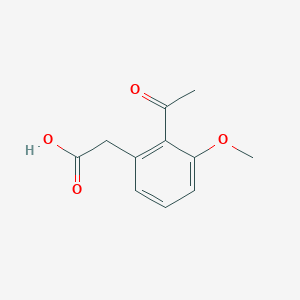

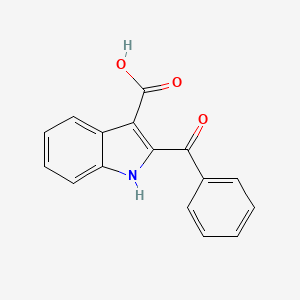

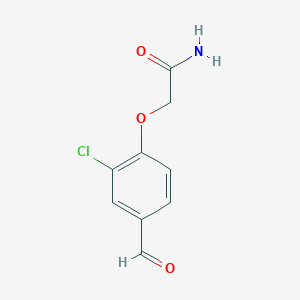

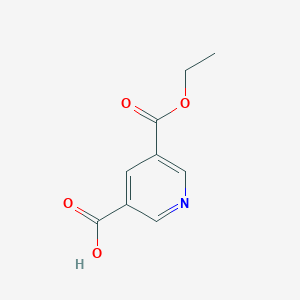

5-(Ethoxycarbonyl)nicotinic acid is a derivative of nicotinic acid, which is biologically and medicinally significant. It is a polyfunctionally substituted pyridine, a class of compounds known for their presence in various pharmaceuticals and organic materials .

Synthesis Analysis

The synthesis of derivatives of 5-(Ethoxycarbonyl)nicotinic acid, such as 2,3-disubstituted-5-ethoxycarbonylpyridines, has been achieved with moderate yields ranging from 50-66%. The process involves the use of ethoxycarbonylmalonaldehyde, which reacts with tosyl chloride followed by a reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine .

Molecular Structure Analysis

The molecular structure of a related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has been determined using various analytical techniques including X-ray diffraction (XRD), gas chromatography-mass spectrometry (GC-MS), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of 5-(Ethoxycarbonyl)nicotinic acid .

Chemical Reactions Analysis

Although the specific chemical reactions of 5-(Ethoxycarbonyl)nicotinic acid are not detailed in the provided papers, the synthesis paper suggests that the compound can participate in reactions typical of pyridines and esters. This includes nucleophilic substitution reactions and potential reactions with amines, which could be used to further modify the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Ethoxycarbonyl)nicotinic acid are not explicitly discussed in the provided papers. However, based on the structure and the known properties of similar compounds, it can be inferred that it would exhibit properties characteristic of both pyridines and esters. This includes a certain degree of solubility in organic solvents, potential for hydrogen bonding due to the presence of a carboxylic acid group, and reactivity towards nucleophiles .

科学研究应用

-

Industrial Chemistry

- Nicotinic acid is a naturally occurring pyridine carboxylic acid, contained in vitamin PP, an essential nutrient for humans and animals, and used as an antipelagic agent .

- Industrially, nicotinic acid is produced mainly by oxidation of 5-ethyl-2-methylpyridine with nitric acid .

- A new technology for the industrial production of nicotinic acid is undoubtedly necessary to meet the needs of green chemistry and not burden the environment .

- The world produced 34,000 t of nicotinic acid (NA) in 2014, 63% of which was intended as a feed additive, 22% as a food additive and for pharmaceutical use, and 15% for industrial applications .

-

Pharmaceuticals

- Nicotinic acid is an essential nutrient for humans and helps reduce fatigue and maintain healthy skin, efficient metabolism, and mental health .

- The symptoms of NA deficiency are referred to as the “three D” diseases, dermatitis, diarrhea, and dementia .

- At the beginning of the 20th century, it was discovered that NA had a healing effect on pellagra, a disease of the skin, gastrointestinal tract, and nervous system .

-

Animal Nutrition

-

Anti-inflammatory and Analgesic Efficacy

-

Dyslipidemia and Cardiovascular Illnesses Treatment

- Nicotinic acid has been used for many years to reduce high levels of fats in the blood .

- Despite these benefits, unwanted side effects have limited its use .

- Recently, the niacin receptor protein was discovered, which gave a clear picture of its mechanics and action of vitamins in living organisms .

- Novel drugs expressible via the niacin receptor or united receptors, addition novel co-medications that inhibit unwanted side effects of niacin, probably be inserted, as novel therapeutic choices in the curing of dyslipidemia and the forbidding of cardiovascular illnesses .

安全和危害

Specific safety and hazard information for 5-(Ethoxycarbonyl)nicotinic acid is not provided in the search results. However, a Material Safety Data Sheet (MSDS) is available for this compound1.

未来方向

The future directions for 5-(Ethoxycarbonyl)nicotinic acid are not explicitly mentioned in the search results. However, given its structural similarity to nicotinic acid, it may have potential applications in the development of new pharmaceuticals or biochemical reagents.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature or consult with a chemical expert.

属性

IUPAC Name |

5-ethoxycarbonylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-14-9(13)7-3-6(8(11)12)4-10-5-7/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKOMFAUZDGVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361040 | |

| Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Ethoxycarbonyl)nicotinic acid | |

CAS RN |

84254-37-5 | |

| Record name | 5-(Ethoxycarbonyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84254-37-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。